

# An In-depth Technical Guide to the Chemical and Physical Properties of Triflumizole

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Triflumizole** is a broad-spectrum imidazole fungicide used extensively in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and vegetables.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of **Triflumizole**, its mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

# **Chemical and Physical Properties**

**Triflumizole** is characterized by the following properties, summarized for clarity in the tables below.

## **Table 1: General Chemical Information for Triflumizole**



Property	Value	Source(s)
IUPAC Name	(1E)-N-[4-chloro-2- (trifluoromethyl)phenyl]-1-(1H- imidazol-1-yl)-2-propoxyethan- 1-imine	[3]
CAS Number	68694-11-1	[4]
Molecular Formula	C15H15ClF3N3O	[4]
Molecular Weight	345.75 g/mol	[4]
Appearance	Colorless to yellowish crystals or powder	[2][5]
Synonyms	NF-114, Procure, Trifmine	[6][7]

**Table 2: Physicochemical Properties of Triflumizole** 

Property	Value	Source(s)
Melting Point	63.5 °C	[2][5]
Boiling Point	Decomposes before boiling	[5]
Water Solubility	10.2 mg/L at 20 °C	[5]
Log P (Octanol/Water Partition Coefficient)	4.56 - 5.12	[1][8]
Vapor Pressure	$1.4 \times 10^{-6}$ mm Hg at 25 °C	[5]
рКа	3.70 at 25 °C	[5]
Stability	Stable under recommended storage conditions	[5]

# **Mechanism of Action**

**Triflumizole**'s primary mode of action as a fungicide is the inhibition of sterol  $14\alpha$ -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is



crucial for maintaining membrane integrity and function.[9] By inhibiting CYP51, **Triflumizole** disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[9]

## Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by **Triflumizole**.



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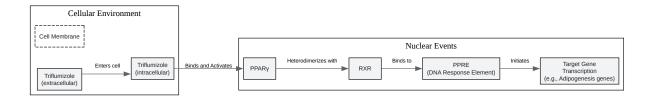
Inhibition of the Ergosterol Biosynthesis Pathway by **Triflumizole**.

## **Secondary Signaling Pathway: PPARy Activation**

Recent studies have identified **Triflumizole** as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARy), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.[5] This finding suggests potential off-target effects of **Triflumizole** in non-fungal organisms.

The following diagram illustrates the general mechanism of PPARy activation.





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Activation of the PPARy Signaling Pathway by **Triflumizole**.

## **Experimental Protocols**

Detailed experimental protocols for the analysis of **Triflumizole** are crucial for research and regulatory purposes. The following sections outline the methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based on published literature.

# High-Performance Liquid Chromatography (HPLC) for Triflumizole Residue Analysis in Crops

This method is suitable for the determination of **Triflumizole** and its primary metabolite in various crop matrices.[3]

- 1. Sample Preparation:
- Extraction: Homogenize the crop sample and extract with methanol.
- Liquid-Liquid Partitioning: Partition the methanol extract with dichloromethane to transfer
  Triflumizole and its metabolite into the organic phase.
- Clean-up: Pass the dichloromethane extract through a Florisil solid-phase extraction (SPE) cartridge to remove interfering matrix components. Elute the analytes with a suitable solvent mixture (e.g., acetone in hexane).



 Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

#### 2. HPLC Conditions:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M carbonate buffer, pH 9.0). A typical starting condition could be a 70:30 (v/v) mixture of acetonitrile and buffer.[3]
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at a wavelength of 230 nm.
- Injection Volume: 10-20 μL.
- 3. Quantification:
- Prepare a calibration curve using certified reference standards of Triflumizole and its metabolite.
- Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve.

# Gas Chromatography (GC) for Triflumizole Residue Analysis

This method is often used for the analysis of **Triflumizole** in complex matrices like soil and can involve a derivatization step to improve sensitivity.

- 1. Sample Preparation:
- Extraction: Extract the sample (e.g., soil) with a suitable solvent system, which may involve alkaline hydrolysis to convert **Triflumizole** and its metabolites to a common aniline moiety (4-chloro-2-(trifluoromethyl)aniline).



- Derivatization: Derivatize the aniline moiety with an agent like heptafluorobutyric anhydride (HFBA) to create a more volatile and electron-capturing derivative suitable for GC-ECD analysis.
- Clean-up: Perform a clean-up step using SPE or liquid-liquid partitioning to remove matrix interferences.

#### 2. GC Conditions:

- Instrument: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
- Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenylmethylpolysiloxane column).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injector: Splitless or pulsed splitless injection.
- Temperature Program:
  - Initial Oven Temperature: e.g., 80-100 °C, hold for 1-2 minutes.
  - Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
  - Final Hold: Hold at the final temperature for 5-10 minutes.
- Detector Temperature: 300-320 °C for ECD.
- 3. Quantification:
- Prepare calibration standards of the derivatized analyte.
- Quantify the analyte in the derivatized sample extracts by comparing the peak response to the calibration curve.

## Conclusion



This technical guide provides a detailed overview of the chemical and physical properties of **Triflumizole**, its fungicidal mechanism of action through the inhibition of ergosterol biosynthesis, and its potential off-target effects on the PPARy signaling pathway. The outlined experimental protocols for HPLC and GC analysis offer a foundation for researchers and analytical scientists working with this compound. A thorough understanding of these properties and methodologies is essential for the effective and safe use of **Triflumizole** in agricultural applications and for assessing its potential impact on non-target organisms.

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